2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GK 128 involves several steps, starting with the preparation of the core benzo[f]thiochromen-1-one structure. This is typically achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of GK 128 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GK 128 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying 5-hydroxytryptamine 3 receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and function.
Medicine: Potential therapeutic agent for treating nausea and vomiting, particularly in chemotherapy patients.
Industry: Utilized in the development of new anti-emetic drugs and formulations
Mechanism of Action
GK 128 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptor. This receptor is involved in the transmission of signals related to nausea and vomiting. By blocking this receptor, GK 128 can effectively reduce the symptoms of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptor, and the pathways involved are primarily related to the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Granisetron: Another 5-hydroxytryptamine 3 receptor antagonist used to treat nausea and vomiting.
Ondansetron: Widely used anti-emetic with a similar mechanism of action.
Ramosetron: Known for its high affinity for the 5-hydroxytryptamine 3 receptor.
Uniqueness of GK 128
GK 128 is unique due to its specific binding affinity and selectivity for the 5-hydroxytryptamine 3 receptor. It has shown higher potency in certain experimental models compared to other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
162413-52-7 |
---|---|
Molecular Formula |
C18H15ClN2OS |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride |
InChI |
InChI=1S/C18H14N2OS.ClH/c1-12-19-8-9-20(12)10-14-11-22-16-7-6-13-4-2-3-5-15(13)17(16)18(14)21;/h2-9,11H,10H2,1H3;1H |
InChI Key |
DBXKJORICFHAQA-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl |
162413-52-7 | |
Synonyms |
2-((2-methylimidazol-1-yl)methyl)benzo(f)thiochromen-1-one monohydrochloride hemihydrate GK 128 GK-128 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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